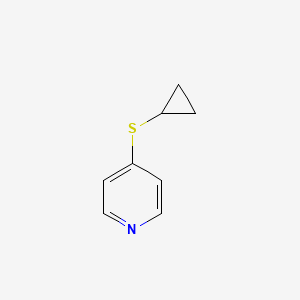

4-(Cyclopropylsulfanyl)pyridine

Description

4-(Cyclopropylsulfanyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a cyclopropylsulfanyl group at the 4th position. This substitution confers distinct electronic and steric properties, making it valuable in medicinal chemistry and materials science. The cyclopropyl group enhances rigidity, while the sulfanyl linker provides nucleophilic and redox-active characteristics.

Propriétés

Numéro CAS |

105629-95-6 |

|---|---|

Formule moléculaire |

C8H9NS |

Poids moléculaire |

151.23 g/mol |

Nom IUPAC |

4-cyclopropylsulfanylpyridine |

InChI |

InChI=1S/C8H9NS/c1-2-7(1)10-8-3-5-9-6-4-8/h3-7H,1-2H2 |

Clé InChI |

XMIBATUHTQJOFZ-UHFFFAOYSA-N |

SMILES canonique |

C1CC1SC2=CC=NC=C2 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable pyridine derivative reacts with a cyclopropylsulfanyl reagent under controlled conditions .

Industrial Production Methods: Industrial production of 4-(Cyclopropylsulfanyl)pyridine may involve large-scale nucleophilic substitution reactions using optimized catalysts and solvents to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Cyclopropylsulfanyl)pyridine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the cyclopropylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are often employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Applications De Recherche Scientifique

4-(Cyclopropylsulfanyl)pyridine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of advanced materials and as a precursor in the synthesis of agrochemicals

Mécanisme D'action

The mechanism of action of 4-(Cyclopropylsulfanyl)pyridine involves its interaction with specific molecular targets. The cyclopropylsulfanyl group can modulate the electronic properties of the pyridine ring, influencing its reactivity and binding affinity to biological targets. This modulation can affect various biochemical pathways, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Positional Isomers: 2- and 3-Cyclopropylpyridine Derivatives

The position of the cyclopropylsulfanyl group on the pyridine ring significantly impacts reactivity and bioactivity:

| Property | 4-(Cyclopropylsulfanyl)pyridine | 2-Cyclopropylpyridine | 3-Cyclopropylpyridine |

|---|---|---|---|

| Substituent Position | Para (4th) | Ortho (2nd) | Meta (3rd) |

| Steric Hindrance | Moderate | High | Moderate |

| Electron Density | Reduced due to para-directing effects | Increased (ortho-directing) | Intermediate |

| Bioactivity | Enhanced binding to kinase targets | Lower metabolic stability | Intermediate antimicrobial activity |

Key Findings :

- Ortho-substituted analogs face challenges in metabolic stability, limiting their therapeutic utility .

Quinazoline Analogs: 4-Cyclopropylquinazoline

Replacing the pyridine core with a quinazoline system alters the compound’s hydrogen-bonding capacity and lipophilicity:

| Property | 4-(Cyclopropylsulfanyl)pyridine | 4-Cyclopropylquinazoline |

|---|---|---|

| Core Structure | Pyridine | Quinazoline (fused benzene-pyrimidine) |

| Hydrogen Bonding | Single N-atom donor | Dual N-atom donors |

| Lipophilicity (LogP) | 2.1 | 3.4 |

| Applications | Kinase inhibition | Anticancer agents (DNA intercalation) |

Key Findings :

- Quinazoline derivatives are more lipophilic, favoring membrane permeability but reducing aqueous solubility .

- The dual N-atom donors in quinazoline enhance interactions with nucleic acids, making them potent in oncology .

Sulfur-Containing Derivatives: Sulfanyl vs. Sulfonyl Groups

The oxidation state of sulfur (sulfanyl vs. sulfonyl) influences electronic and biological properties:

| Property | 4-(Cyclopropylsulfanyl)pyridine | 4-(Cyclopropylsulfonyl)pyridine |

|---|---|---|

| Sulfur Oxidation | -2 (Thioether) | +4 (Sulfone) |

| Electron Withdrawal | Mild (σ-donor) | Strong (σ-acceptor) |

| Metabolic Stability | Moderate | High |

| Bioactivity | Reactive in redox pathways | Stable in enzyme-binding pockets |

Key Findings :

- Sulfonyl derivatives exhibit higher metabolic stability, making them preferred for long-acting therapeutics .

- Sulfanyl groups participate in redox reactions, useful in prodrug activation .

Piperidine and Piperazine Derivatives

Incorporating nitrogen-rich rings modifies pharmacokinetic profiles:

| Property | 4-(Cyclopropylsulfanyl)pyridine | N-[1-(Cyclopropylmethyl)piperidin-4-yl]cyclopropanesulfonamide |

|---|---|---|

| Structure | Pyridine + cyclopropylsulfanyl | Piperidine + cyclopropanesulfonamide |

| Basic Nitrogen | 1 (pyridine N) | 2 (piperidine and sulfonamide N) |

| LogD (pH 7.4) | 1.8 | 2.5 |

| Applications | Enzyme inhibition | Central nervous system (CNS) targeting |

Key Findings :

- Piperidine derivatives show increased basicity and blood-brain barrier penetration .

- The sulfonamide group enhances binding to serine proteases and neurotransmitter receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.